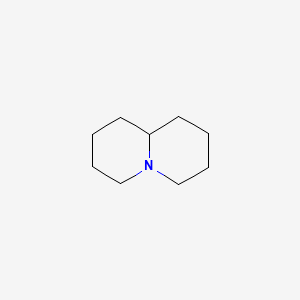

Quinolizidine

Descripción general

Descripción

Quinolizidine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₇N. These alkaloids are secondary metabolites synthesized by plants as a defense mechanism against herbivores and pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinolizidine can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane. This process typically requires the presence of a strong base and elevated temperatures to facilitate the formation of the this compound ring . Another method involves the reduction of this compound derivatives using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources, particularly lupin seeds. The extraction process includes debittering, which involves soaking or washing the seeds to reduce the alkaloid content . This method is preferred due to the natural abundance of this compound alkaloids in these plants.

Análisis De Reacciones Químicas

Biosynthetic Precursors and Initial Transformations

QAs originate biosynthetically from L-lysine , which undergoes decarboxylation to form cadaverine (Figure 3, ). Subsequent oxidative deamination by copper amine oxidase (CAO) generates Δ¹-piperidein-1-ium cations, which dimerize to form tetracyclic intermediates like (−)-lupinine . Key enzymatic modifications include:

-

Dehydrogenation : Converts tetracyclic intermediates into tricyclic structures.

-

Oxygenation/Hydroxylation : Introduces hydroxyl groups, as seen in 13α-hydroxylupanine .

-

Esterification/Glycosylation : Modifies hydroxyl groups via acyltransferases (e.g., HMT/HLT) .

Table 1: Key Biosynthetic Steps in QA Formation

Asymmetric Aza-Michael Reactions

A 2021 study demonstrated a double asymmetric intramolecular aza-Michael reaction to construct this compound skeletons (Figure 1, ). Key findings:

-

Substrate : Sulfinyl amines with bis-enone moieties.

-

Conditions : Cross metathesis followed by two consecutive aza-Michael reactions.

-

Outcome : 90–95% yield with >20:1 diastereomeric ratio (d.r.) for lasubine I and myrtine synthesis .

Table 2: Aza-Michael Reaction Performance

| Substrate | Catalyst | Yield (%) | d.r. | Application |

|---|---|---|---|---|

| Bis-enone sulfinyl amine | Grubbs II | 95 | >20:1 | Myrtine |

| Modified bis-enone | Hoveyda-Grubbs | 92 | >20:1 | Lasubine I |

Nucleophilic Additions and Reductions

Attempts to functionalize this compound derivatives via nucleophilic additions revealed steric challenges:

Table 3: Methyl Nucleophile Reactions with this compound Derivatives

| Substrate | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| 9 (C-6 propyl) | MeMgBr | 65°C | No reaction (recovered 9 ) |

| 9 | MeLi | 50°C | Complex mixture |

| 7 (C-6 ethyl) | MeMgBr | 0°C | 1,2-Addition products 12 /13 (2:1 ratio) |

Reduction of α,β-unsaturated ketones (e.g., 6 →8 ) using Raney-Ni in ethanol achieved 78% yield, preserving trans-C6-C9a stereochemistry .

Functional Group Modifications

Post-synthetic transformations expand QA diversity:

-

Hydrogenation : Catalytic hydrogenation of 14 yielded a 1:1 diastereomeric mixture (19 ) .

-

Desulfonylation : Sodium amalgam selectively removed phenylsulfonyl groups (e.g., 17 →20 , 77% yield) .

-

Grignard Additions : (Trimethylsilyl)methylmagnesium chloride converted 4b to methyl ketone 21 via single addition/elimination .

Challenges in Synthetic Routes

Steric hindrance from axial substituents (e.g., C-6 propyl in 9 ) impedes nucleophilic attacks, necessitating planar substrates like 7 for successful additions . Kinetic vs. thermodynamic control in reductions influences product ratios (e.g., 12 /13 ) .

Emerging Methodologies

Recent advances include:

Aplicaciones Científicas De Investigación

Quinolizidine and its derivatives have a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of quinolizidine alkaloids involves their interaction with various molecular targets. For example, sparteine, a well-known this compound alkaloid, acts as an antiarrhythmic agent by blocking sodium channels in cardiac cells . This action helps to stabilize the cardiac rhythm. Additionally, this compound alkaloids can interact with neurotransmitter receptors, leading to their neurotoxic effects in high concentrations .

Comparación Con Compuestos Similares

- Lupinine

- Sparteine

- Lupanine

- Cytisine

- Anagyrine

- Matrine

Quinolizidine stands out due to its unique ring structure and its wide range of biological activities, making it a compound of significant interest in various fields of research.

Actividad Biológica

Quinolizidine is a bicyclic alkaloid that exhibits a range of biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. The information is derived from diverse research studies and case analyses.

Overview of this compound Alkaloids

This compound alkaloids (QAs) are primarily derived from plants in the Fabaceae family, particularly the genus Lupinus. These compounds have been shown to possess significant biological activities that make them potential candidates for therapeutic applications. The major types of this compound alkaloids include:

- Lupinine

- Matrine

- Sparteine

- Angustifoline

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound alkaloids. For instance, matrine has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that matrine could significantly reduce tumor growth in vivo, suggesting its potential as an anticancer agent .

Antibacterial and Antifungal Activities

This compound alkaloids exhibit notable antibacterial and antifungal properties. A study on the antifungal activity of extracts from Lupinus species against Fusarium oxysporum showed that these extracts could inhibit mycelial growth by over 50% at concentrations as low as 5 µg/µL . The following table summarizes the antifungal effectiveness of various this compound-rich extracts:

| Extract Source | Concentration (µg/µL) | Mycelial Growth Inhibition (%) |

|---|---|---|

| Lupinus polyphyllus | 5 | >95 |

| Lupinus bogotensis | 1 | >80 |

| Lupinus mirabilis | 0.1 | >70 |

These findings indicate that specific this compound alkaloids can be effective in managing fungal pathogens, making them valuable for agricultural applications.

Anti-inflammatory Properties

This compound alkaloids also exhibit anti-inflammatory effects. For example, studies have shown that certain QAs can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Neuroprotective Effects

Huperzine A, a this compound-related alkaloid isolated from Huperzia serrata, has gained attention for its neuroprotective properties. It acts as a potent acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission and offering potential benefits in treating Alzheimer's disease . Its mechanisms include:

- Antioxidant activity : Reducing oxidative stress in neuronal cells.

- Anti-apoptotic effects : Preventing cell death in neurodegenerative conditions.

- Inhibition of β-amyloid aggregation : Reducing plaque formation associated with Alzheimer's.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Research on Antifungal Efficacy :

- Neuroprotective Research :

Propiedades

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-7-10-8-4-2-6-9(10)5-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZHJUSICYOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964203 | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-10-7 | |

| Record name | Quinolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O58HOW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.